![molecular formula C19H13ClN4O2S2 B2704858 2-(2-chlorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione CAS No. 1358791-22-6](/img/structure/B2704858.png)
2-(2-chlorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione is a useful research compound. Its molecular formula is C19H13ClN4O2S2 and its molecular weight is 428.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
The compound has structural features that suggest its relevance in the synthesis of heterocyclic compounds, which are a cornerstone in medicinal chemistry and material sciences. For instance, the synthesis of fused heterocycles incorporating trifluoromethyl moiety has been demonstrated through reactions involving similar thiophene and pyrimidine derivatives under specific conditions, highlighting the utility of such compounds in generating biologically relevant structures (Shaaban, 2008).
Development of Antimicrobial Agents
The structural scaffold of the compound is conducive to the synthesis of novel antimicrobial agents. Research has shown that derivatives structurally related to this compound exhibit significant antimicrobial activity. For example, novel pyrimidine derivatives have been synthesized and demonstrated potent antibacterial and antifungal activities, underscoring the potential of this compound as a precursor in developing new antimicrobial drugs (Prabhakar et al., 2016).
Supramolecular Chemistry
Compounds with the mentioned structural framework can play a pivotal role in the design and synthesis of supramolecular structures. Studies involving similar pyrimidine derivatives have led to the development of novel supramolecular assemblies characterized by hydrogen bonding and macrocyclic interactions, showcasing the versatility of these molecules in constructing complex architectures (Fonari et al., 2004).
Synthesis of Novel Ligands
The unique structure of the compound facilitates the synthesis of novel ligands for receptor binding studies. Research indicates that derivatives of similar structures have been synthesized and evaluated for their binding affinity towards various receptors, revealing their potential as lead compounds in the development of new therapeutic agents (Ivachtchenko et al., 2010).
Green Chemistry Approaches
Furthermore, the compound aligns with the principles of green chemistry, as evidenced by methodologies developed for synthesizing analogous structures. Such methods emphasize the use of water as a solvent and employ non-toxic catalysts like thiamine hydrochloride, highlighting sustainable approaches to chemical synthesis (Liu et al., 2012).
Eigenschaften
IUPAC Name |
11-[(2-chlorophenyl)methyl]-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2S2/c20-14-6-2-1-4-12(14)10-23-19(26)24-15-7-9-28-16(15)17(25)22(18(24)21-23)11-13-5-3-8-27-13/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNCTITWBXVEQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)N3C4=C(C(=O)N(C3=N2)CC5=CC=CS5)SC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
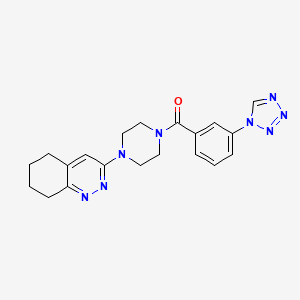
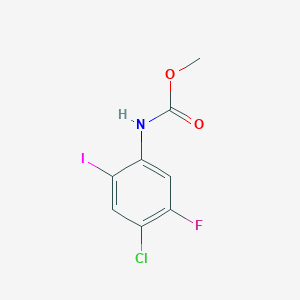
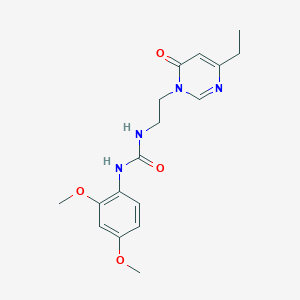
![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2704780.png)
![Tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2704781.png)

![3-(2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2704786.png)

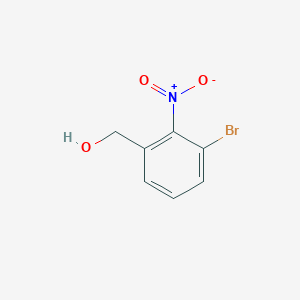
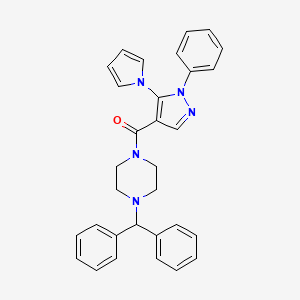

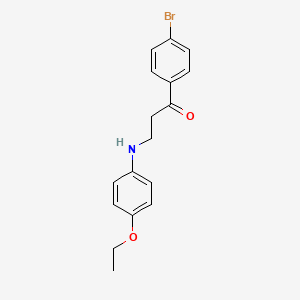
![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2704796.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2704798.png)
